methyl 3-(3-iodophenyl)-2-methylpropanoate
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Overview
Description
Methyl 3-(3-iodophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H13IO2 It is a derivative of propanoic acid, featuring an iodine atom attached to a phenyl ring, which is further connected to a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-iodophenyl)-2-methylpropanoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the use of 3-iodobenzoic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with methyl 2-methylpropanoate in the presence of a base such as pyridine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-iodophenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used to replace the iodine atom with a methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution can be used for the oxidation of the methyl group.
Major Products
Substitution: Substitution of the iodine atom can yield compounds such as methyl 3-(3-methoxyphenyl)-2-methylpropanoate.
Reduction: Reduction of the ester group results in the formation of 3-(3-iodophenyl)-2-methylpropanol.
Oxidation: Oxidation of the methyl group produces 3-(3-iodophenyl)-2-methylpropanoic acid.
Scientific Research Applications
Methyl 3-(3-iodophenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(3-iodophenyl)-2-methylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The iodine atom on the phenyl ring can also facilitate interactions with other molecules through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-iodophenyl)-2-methylpropanoate: Similar structure but with the iodine atom in the para position.
Methyl 3-(3-bromophenyl)-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(3-chlorophenyl)-2-methylpropanoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-(3-iodophenyl)-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution reactions, providing access to a different range of chemical transformations and products.
Properties
IUPAC Name |
methyl 3-(3-iodophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-8(11(13)14-2)6-9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSEBOUXLLVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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